![molecular formula C9H10OS B2728696 Spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane] CAS No. 2248315-94-6](/img/structure/B2728696.png)
Spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .
Synthesis Analysis
The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry. This includes the development of new stereoselective approaches to spirocyclic oxindoles . The synthesis of spiro compounds often involves reactions of certain arylamines .Molecular Structure Analysis
Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally . This orthogonal orientation is often masked in the planar representations of these compounds .Chemical Reactions Analysis
Spiro compounds have been used in various chemical reactions. For instance, the acetal formed by reaction of a diol with a cyclic ketone is a common type of spiro compound . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Physical And Chemical Properties Analysis
Spiro compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .Mechanism of Action
The mechanism of action of spiro compounds can vary widely depending on their specific structure and the context in which they are used. For instance, certain thiophene-containing derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Safety and Hazards
Future Directions
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Future research will likely continue to explore the synthesis and applications of these compounds, particularly in the field of medicinal chemistry .
properties
IUPAC Name |
spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-8-7(3-5-11-8)9(4-1)6-10-9/h3,5H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPNHASNKJIJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-spiro[1-benzothiophene-4,2'-oxirane] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.